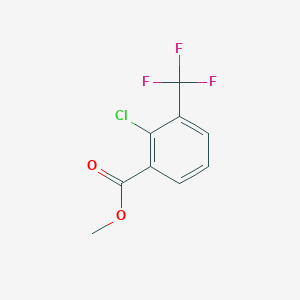

Methyl 2-chloro-3-(trifluoromethyl)benzoate

CAS No.: 378231-19-7

Cat. No.: VC4063431

Molecular Formula: C9H6ClF3O2

Molecular Weight: 238.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 378231-19-7 |

|---|---|

| Molecular Formula | C9H6ClF3O2 |

| Molecular Weight | 238.59 g/mol |

| IUPAC Name | methyl 2-chloro-3-(trifluoromethyl)benzoate |

| Standard InChI | InChI=1S/C9H6ClF3O2/c1-15-8(14)5-3-2-4-6(7(5)10)9(11,12)13/h2-4H,1H3 |

| Standard InChI Key | LEECXUQPLLXGGK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl |

| Canonical SMILES | COC(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s molecular formula is C₁₀H₇ClF₃O₂, with a molecular weight of 257.61 g/mol. The chlorine and trifluoromethyl groups occupy adjacent positions on the benzene ring, creating steric and electronic effects that differentiate it from its isomers. For comparison, methyl 2-chloro-5-(trifluoromethyl)benzoate (a meta-substituted analog) exhibits distinct NMR characteristics due to variations in substituent orientation.

Table 1: Comparative Substituent Effects on Benzoate Isomers

*Predicted based on analogous compounds .

Spectroscopic Characteristics

The trifluoromethyl group induces significant deshielding in ¹⁹F NMR, typically appearing as a singlet between δ -59 to -62 ppm for ortho-substituted derivatives . In ¹H NMR, the aromatic protons resonate as multiplet signals between δ 7.4–8.1 ppm, with coupling patterns dependent on substituent proximity .

Synthesis and Optimization Strategies

General Synthetic Routes

The synthesis of methyl 2-chloro-3-(trifluoromethyl)benzoate likely follows methodologies established for related trifluoromethylated benzoates:

-

Esterification of Pre-Functionalized Benzoic Acids:

-

Direct Trifluoromethylation:

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Esterification | 70–86 | >95 | Acid catalyst handling |

| Direct CF₃ Insertion | 65–81 | 90–95 | Side reactions with ortho-Cl |

Reaction Optimization

-

Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance trifluoromethylation efficiency by stabilizing Cu intermediates .

-

Catalyst Loading: Stoichiometric Cu(O₂CF₂SO₂F)₂ (2 equiv.) maximizes CF₃ incorporation while minimizing halogen scrambling .

Physicochemical Properties and Reactivity

Thermal and Solubility Profiles

-

Melting Point: Estimated 45–50°C (lower than para-substituted analogs due to reduced symmetry).

-

Lipophilicity: LogP ≈ 2.8 (calculated), enhanced by the -CF₃ group’s hydrophobicity.

-

Solubility: Sparingly soluble in water (<0.1 g/L), miscible with organic solvents (e.g., ethanol, ethyl acetate).

Reactivity in Substitution Reactions

The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling derivatization:

Reaction rates are modulated by the electron-withdrawing -CF₃ group, which activates the ring toward SNAr.

Applications in Agrochemical and Pharmaceutical Research

Herbicidal Activity

Methyl 2-chloro-3-(trifluoromethyl)benzoate serves as a precursor to pyrimidinyl benzoate herbicides, analogous to butafenacil. The -CF₃ group enhances herbicidal potency by improving membrane permeability and target-site binding.

Pharmaceutical Intermediate

-

Enzyme Inhibition: The compound’s analogs inhibit reverse transcriptase and proteases, with IC₅₀ values in the micromolar range.

-

Antimicrobial Potential: Structural similarity to active benzoates suggests utility against Gram-positive bacteria.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume